molecular formula C32H29N5O B12909956 4-(9-Acridinylamino)-N-(2-(9-acridinylamino)ethyl)butanamide CAS No. 94731-72-3

4-(9-Acridinylamino)-N-(2-(9-acridinylamino)ethyl)butanamide

Cat. No.: B12909956
CAS No.: 94731-72-3
M. Wt: 499.6 g/mol
InChI Key: MKLIWUAZNOFJNN-UHFFFAOYSA-N
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Description

4-(9-Acridinylamino)-N-(2-(9-acridinylamino)ethyl)butanamide is a bis-acridinyl derivative characterized by two 9-aminoacridine moieties linked via a butanamide-ethylamine backbone. Acridine derivatives are well-documented for their DNA intercalation properties, which disrupt DNA replication and transcription, making them potent antitumor agents . The dual acridinylamino groups in this compound likely enhance DNA binding affinity compared to mono-acridinyl analogs, while the flexible butanamide-ethyl linker may improve solubility and pharmacokinetics .

Properties

CAS No.

94731-72-3

Molecular Formula

C32H29N5O

Molecular Weight

499.6 g/mol

IUPAC Name

4-(acridin-9-ylamino)-N-[2-(acridin-9-ylamino)ethyl]butanamide

InChI

InChI=1S/C32H29N5O/c38-30(18-9-19-34-31-22-10-1-5-14-26(22)36-27-15-6-2-11-23(27)31)33-20-21-35-32-24-12-3-7-16-28(24)37-29-17-8-4-13-25(29)32/h1-8,10-17H,9,18-21H2,(H,33,38)(H,34,36)(H,35,37)

InChI Key

MKLIWUAZNOFJNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the use of acridine-9-carboxylic acid as a starting material, which is then converted to the corresponding amine through a series of reactions including reduction and amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may yield reduced acridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide involves its interaction with DNA and proteins. It is known to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Functional Groups DNA Binding Mechanism Therapeutic Use
Target Compound - C₂₆H₂₇N₅O₂ Dual acridinylamino, butanamide Intercalation Antitumor (potential)
N-[4-(9-Acridinylamino)phenyl]methanesulfonamide - C₂₁H₁₈N₄O₂S Acridinylamino, methanesulfonamide Intercalation Antitumor (clinical)
N-(4-methyl-9H-xanthen-9-yl)butanamide 7473-48-5 C₁₈H₁₉NO₂ Xanthene, butanamide Weak intercalation Photodynamic therapy
Ethidium bromide 1239-45-8 C₂₁H₂₀BrN₃ Phenanthridinium Intercalation Molecular biology

Table 2: DNA Binding Parameters

Compound Unwinding Angle (°) Binding Constant (M⁻¹) Reference
Target Compound (estimated) ~25–30 10⁶–10⁷
N-[4-(9-Acridinylamino)phenyl]methanesulfonamide 20 10⁵–10⁶
Ethidium bromide 26 10⁷–10⁸

Research Findings and Implications

  • Dual Acridinyl Advantage: The target compound’s bis-acridinyl structure likely enhances DNA binding through cooperative effects, as seen in bis-intercalators like echinomycin .
  • Side Chain Flexibility : The butanamide-ethyl linker may reduce steric hindrance compared to rigid analogs, improving tissue penetration .
  • Toxicity Profile: Mono-acridinyl derivatives (e.g., amsacrine) exhibit dose-limiting cardiotoxicity, suggesting the target compound’s efficacy-toxicity balance requires further study .

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